molecular formula C9H10N2O2S B3132068 N-[(4-cyanophenyl)methyl]methanesulfonamide CAS No. 363185-44-8

N-[(4-cyanophenyl)methyl]methanesulfonamide

Cat. No.: B3132068
CAS No.: 363185-44-8
M. Wt: 210.26 g/mol
InChI Key: QUSCAFFHPPSNLS-UHFFFAOYSA-N
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Description

N-[(4-Cyanophenyl)methyl]methanesulfonamide, with the molecular formula C 9 H 10 N 2 O 2 S and a molecular weight of 210.25 g/mol, is a high-value chemical building block in organic synthesis and drug discovery . This compound is characterized by a methanesulfonamide group attached to a 4-cyanobenzyl moiety, a structure that makes it a versatile intermediate for the development of more complex molecules. Its physical properties include a density of 1.346 g/cm³ and a high boiling point of 387.2°C at 760 mmHg, indicating good thermal stability for various reaction conditions . In research, this compound serves as a critical precursor in medicinal chemistry. The benzonitrile group is a known pharmacophore present in various patented androgen receptor inhibitors, suggesting its potential application in the synthesis of compounds for investigating cancers such as prostate cancer . Furthermore, the methanesulfonamide group is a common feature in agrochemicals and pharmaceuticals, often used to modulate biological activity and physicochemical properties of lead compounds. As a research chemical, it can be utilized in the synthesis of peptides and other amide-containing molecules, aligning with innovative directions in peptide synthesis that aim for improved atom economy and sustainability . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSCAFFHPPSNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-cyanophenyl)methyl]methanesulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a cyanophenyl moiety. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of approximately 198.24 g/mol. The structural characteristics contribute to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, blocking substrate access, or altering enzyme conformation.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Modulation of Biochemical Pathways : The nitrile group may participate in interactions that modulate various biochemical pathways, leading to observed effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Activity

The compound has been studied for its potential to reduce inflammation in various models, including myocardial inflammation associated with ischemia and reperfusion injury. It has shown efficacy in improving myocardial repair and recovery of cardiac function by modulating immune responses during acute inflammatory phases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activities, potentially through the inhibition of specific signaling pathways involved in tumor growth and metastasis.

Myocardial Inflammation Study

  • Objective : Evaluate the effects of this compound on myocardial inflammation.
  • Methodology : Mice subjected to myocardial infarction were treated with the compound.
  • Results : Treatment led to reduced cardiomyocyte damage, lower neutrophil infiltration, and improved cardiac function post-infarction. Statistical analyses indicated significant differences compared to control groups (p < 0.05) using Student’s T-test.

Anticancer Activity Assessment

  • Objective : Investigate the anticancer potential of the compound.
  • Methodology : Cell viability assays were performed on cancer cell lines.
  • Results : The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamideContains a chlorophenyl groupInvestigated for pharmaceutical applications
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamideHydroxyethyl substituentExhibits anti-inflammatory and anticancer properties
N-(2-amino-4-cyanophenyl)methanesulfonamideAmino group on the benzene ringPotential enzyme inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of N-[(4-cyanophenyl)methyl]methanesulfonamide with structurally related methanesulfonamide derivatives is presented below, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Methanesulfonamide Derivatives

Compound Name Substituent(s) Key Properties/Activities References
This compound 4-Cyanophenylmethyl High polarity due to -CN; potential bioactivity inferred from analogs.
N-(4-Chlorophenyl)methanesulfonamide 4-Chlorophenyl Electron-withdrawing Cl; used in crystal studies; moderate bioactivity.
N-(4-Fluorophenyl)methanesulfonamide 4-Fluorophenyl Smaller electronegativity than Cl; influences hydrogen bonding.
N-(2,5-Dichlorophenyl)methanesulfonamide 2,5-Dichlorophenyl Steric hindrance alters crystal packing; reduced solubility.
N-(3-Methylphenyl)methanesulfonamide 3-Methylphenyl Electron-donating -CH3; increased lipophilicity.
N-(4-Arylamidophenyl)methanesulfonamide 4-Arylamido group Enhanced anti-inflammatory activity (e.g., xylene-induced edema inhibition).
N-(4-Amino-3-methoxyphenyl)methanesulfonamide 4-Amino-3-methoxyphenyl Amino and methoxy groups improve solubility; potential CNS activity.
N-Methyl-1-(4-nitrophenyl)methanesulfonamide 4-Nitrophenyl + N-methyl Strong electron-withdrawing -NO2; may confer metabolic instability.

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -CN, -Cl, -NO2): Increase acidity of the sulfonamide NH group and reduce solubility in non-polar solvents. The cyano group in this compound may enhance dipole interactions compared to halogens . Electron-Donating Groups (e.g., -CH3, -OCH3): Improve lipophilicity and membrane permeability but may reduce crystallinity .

Biological Activity :

  • Anti-inflammatory activity is prominent in derivatives with aryl amide substituents (e.g., N-(4-arylamidophenyl)methanesulfonamide), suggesting that bulky, planar groups enhance target binding .
  • N-Heterocyclic variants (e.g., N-(2-furylmethyl)methanesulfonamide) exhibit lower stability under catalytic conditions, as seen in supercritical water gasification studies .

Crystallography and Hydrogen Bonding :

  • Substituents dictate crystal packing via hydrogen bonds. For example, N-(4-hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, whereas halogenated analogs (e.g., N-(4-chlorophenyl)methanesulfonamide) exhibit weaker interactions due to reduced hydrogen-bonding capacity .

Synthetic Considerations: The synthesis of N-[(4-chloro-2-(hydroxymethyl)phenyl)methanesulfonamide () involves SOCl2-mediated chlorination, a method applicable to other derivatives. Cyano-substituted analogs may require specialized reagents (e.g., KCN or CuCN) for nitrile introduction .

Q & A

Q. What are the optimal synthetic routes for N-[(4-cyanophenyl)methyl]methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Routes :
    • Redox-Neutral Alkylation : A photoredox-catalyzed method using an organic photocatalyst (e.g., [Ru(bpy)₃]²⁺) enables alkylation under mild conditions. This approach avoids harsh reagents and achieves ~68% yield, as demonstrated in the synthesis of structurally related sulfonamides .
    • Traditional Alkylation : Methylation of 4-cyanobenzylamine with methanesulfonyl chloride in solvents like DMF or DMSO, using bases (e.g., NaOH), yields the target compound. Temperature control (60–80°C) is critical to suppress side reactions like over-sulfonation .
  • Key Variables : Solvent polarity (DMSO > DMF for polar intermediates), reaction time (2–6 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) significantly impact purity and yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the presence of the cyanophenylmethyl group (δ 4.2–4.5 ppm for CH₂) and sulfonamide protons (δ 7.3–7.5 ppm). IR spectroscopy identifies S=O stretches (~1350 cm⁻¹) and C≡N vibrations (~2230 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~224.06 for C₁₀H₁₁N₂O₂S⁺) and fragmentation patterns .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 53.56%, H: 4.46%, N: 12.49%) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), identifying electron-rich (cyanophenyl) and electron-deficient (sulfonamide) regions. This predicts sites for nucleophilic/electrophilic attacks .
    • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO) and assess solvation energy barriers for reaction intermediates .
  • Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using force fields like AMBER. This aids in rational drug design for derivatives .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Case Study : If one study reports potent enzyme inhibition (e.g., IC₅₀ = 1 µM) while another shows no activity:
    • Assay Validation : Compare assay conditions (pH, temperature, cofactors). For example, carbonate dehydratase assays require Zn²⁺; its absence may explain discrepancies .
    • Compound Stability : Perform HPLC-UV/MS stability tests under assay conditions. Degradation products (e.g., hydrolysis of the cyanophenyl group) may interfere with activity .
    • Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out stereochemical or polymorphic variations .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design :
    • Leaving Group Tuning : Replace the sulfonamide with better leaving groups (e.g., tosylates) to enhance reactivity at the benzylic position .
    • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups selectively. Ligands like SPhos improve yields in sterically hindered environments .
    • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C for kinetic control vs. reflux for thermodynamic) to favor desired regioisomers .

Q. Future Directions

  • Mechanistic Studies : Use stopped-flow kinetics to elucidate sulfonamide hydrolysis pathways under physiological conditions .
  • Derivative Libraries : Synthesize analogs with varied substituents (e.g., fluoro, nitro) to explore structure-activity relationships (SAR) in enzyme inhibition .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models to assess blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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